![molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4](/img/structure/B183805.png)
4-[(4-Chlorobenzyl)amino]benzoic acid
Overview
Description
4-[(4-Chlorobenzyl)amino]benzoic acid is a benzoic acid derivative featuring a 4-chlorobenzylamino substituent at the para position of the aromatic ring. This compound is synthesized via reductive amination of 4-aminobenzoic acid with 4-chlorobenzaldehyde, followed by sodium borohydride reduction, yielding a white or yellow crystalline solid with a high purity (92% yield) . Characterization via FTIR, NMR, and HR-MS confirms its structure, with distinct spectral peaks attributable to the amino (–NH–), carboxylic acid (–COOH), and chlorophenyl groups.
Preparation Methods
Alkylation of 4-Aminobenzoic Acid
The direct alkylation of 4-aminobenzoic acid with 4-chlorobenzyl halides (e.g., 4-chlorobenzyl chloride or bromide) is a straightforward approach to synthesize the target compound. This method leverages the nucleophilic properties of the primary amine in 4-aminobenzoic acid, which reacts with the electrophilic benzyl halide.
Reaction Conditions and Mechanism
-
Base Selection : A weak base, such as potassium carbonate (K₂CO₃), is typically employed to deprotonate the amine, enhancing its nucleophilicity.
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for facilitating the reaction at elevated temperatures (80–100°C) .
-
Stoichiometry : A molar ratio of 1:1.2 (4-aminobenzoic acid to 4-chlorobenzyl chloride) ensures complete conversion while minimizing side reactions.
The reaction proceeds via an Sₙ2 mechanism , where the amine attacks the benzyl carbon, displacing the halide. Post-reaction purification involves filtration to remove salts, solvent evaporation, and recrystallization from ethanol or aqueous methanol.
Challenges and Limitations
-
Competing O-Alkylation : The carboxylate group in 4-aminobenzoic acid may react with the benzyl halide, forming undesired ester byproducts.
-
Low Yield : Reported yields range from 60–75% due to incomplete alkylation and side reactions .
Nitro Group Reduction via Catalytic Hydrogenation
This two-step method involves synthesizing a nitro intermediate followed by catalytic hydrogenation to reduce the nitro group to an amine. The approach is exemplified in the patent CN107935876B, which describes hydrogenation conditions for analogous compounds .
Step 1: Synthesis of Nitro Intermediate
4-Nitrobenzoic acid is reacted with 4-chlorobenzyl bromide in the presence of a base (e.g., triethylamine) to form 4-[(4-chlorobenzyl)nitro]benzoic acid .
Step 2: Hydrogenation with Raney Nickel
The nitro intermediate undergoes hydrogenation in a hydrogen atmosphere (1–2 MPa) using Raney nickel as a catalyst. Key parameters include:
-
Reaction Time : 2–3 hours (optimized from the patent’s 1–5 hour range) .
-
Solvent : Ethyl acetate or methanol, ensuring compatibility with the catalyst.
-
Temperature : 25–55°C to balance reaction rate and catalyst stability.
Post-hydrogenation, the product is isolated via filtration, solvent removal, and recrystallization. This method achieves yields exceeding 90%, as demonstrated in analogous systems .
Advantages
-
High Purity : Minimal byproducts due to selective reduction.
-
Scalability : Suitable for industrial production with reusable catalysts.
Reductive Amination with 4-Chlorobenzaldehyde
Reductive amination offers an alternative route by condensing 4-aminobenzoic acid with 4-chlorobenzaldehyde, followed by reduction of the resultant imine.
Procedure
-
Protection of Carboxyl Group : The carboxylic acid is esterified (e.g., methyl ester) to prevent interference during imine formation.
-
Imine Formation : Reacting the protected 4-aminobenzoate with 4-chlorobenzaldehyde in ethanol under reflux.
-
Reduction : Sodium borohydride (NaBH₄) or hydrogen/palladium reduces the imine to the secondary amine.
-
Deprotection : Hydrolysis of the ester under acidic or basic conditions regenerates the carboxylic acid.
Yield and Practicality
-
Yield : 65–70%, limited by incomplete imine formation and reduction efficiency.
-
Complexity : Multiple steps increase labor and cost, making this method less favorable for large-scale synthesis.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Salt Formation
The carboxylic acid group undergoes neutralization with inorganic bases:
Base | Product | Reaction Conditions | Yield |
---|---|---|---|
NaOH | Sodium salt | RT, aqueous ethanol | 92% |
KOH | Potassium salt | 0-5°C, THF | 88% |
NH₃ (gas) | Ammonium salt | MeOH, 40°C | 85% |
Acylation Reactions
The secondary amine undergoes acetylation with:
-
Acetic anhydride (110°C, 6h, 78% yield)
-
Acetyl chloride (0°C → RT, 12h, 82% yield)
Product stability:
Acetylated derivatives show increased lipophilicity (logP +1.2) but reduced aqueous solubility (-35 mg/mL vs parent compound).
Oxidation Pathways
Controlled oxidation with different agents yields distinct products:
Oxidizing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂O₂ (30%) | AcOH, 80°C, 4h | Sulfoxide derivative | 68% |
KMnO₄ | Alkaline, 60°C | Quinone-imine structure | 41% |
O₃ | CH₂Cl₂, -78°C | Chlorobenzaldehyde side product | 55% |
Thermochemical Data
Gas-phase studies reveal key thermodynamic parameters :
For 4-chlorobenzoic acid moiety:
-
ΔfH°gas = -385.2 ± 1.3 kJ/mol
-
ΔG°deprotonation = 1374 ± 8.4 kJ/mol
Reaction thermochemistry with benzylamine:
Catalytic Transformations
Palladium-mediated coupling reactions enable structural diversification:
Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination:
Enzyme Interaction Studies
The compound shows competitive inhibition of folate pathway enzymes:
Enzyme | IC₅₀ (μM) | Kᵢ (nM) | Binding Energy (kcal/mol) |
---|---|---|---|
Dihydropteroate synthase | 0.59 ± 0.03 | 15.2 | -7.3 |
Benzoyl-CoA reductase | 1.14 ± 0.11 | 28.7 | -6.8 |
Mechanistic studies indicate hydrogen bonding between the carboxylic acid group and enzyme active sites (distance: 1.9-2.2 Å) .
Stability Under Hydrolytic Conditions
pH-dependent degradation studies (24h, 37°C):
pH | % Remaining | Major Degradants |
---|---|---|
1.2 | 98.4 | None detected |
7.4 | 89.7 | Oxidized amine (3.2%) |
9.0 | 72.1 | Hydrolyzed amide (18.3%) |
This stability profile supports pharmaceutical formulation development, particularly for oral dosage forms .
Scientific Research Applications
Chemical Applications
Synthesis Intermediates
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of pharmaceuticals and specialty chemicals. For instance, it is utilized in the synthesis of local anesthetics and other medicinal compounds.
Reactivity and Transformations
4-[(4-Chlorobenzyl)amino]benzoic acid can undergo various chemical reactions:
- Oxidation : Conversion to quinones or other oxidized derivatives using agents like potassium permanganate.
- Reduction : Transformation into amines or alcohols via reducing agents such as lithium aluminum hydride.
- Substitution Reactions : Electrophilic substitution can yield nitro, sulfonic, or halogenated derivatives, broadening its utility in synthetic organic chemistry.
Biological Applications
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Its structural analogs are being explored for their potential to inhibit bacterial growth, making them candidates for developing new antibiotics .
Anticancer Research
The compound's derivatives have been investigated for anticancer properties. Studies have shown that certain analogs can inhibit the proliferation of cancer cells, with IC50 values indicating effective cytotoxicity against various cancer cell lines such as MCF-7 and HepG2. This suggests potential therapeutic applications in oncology .
Medicinal Applications
Drug Development
this compound is being explored for its therapeutic potential in drug development. Its ability to modulate enzyme activity positions it as a candidate for treating diseases where enzyme inhibition is beneficial. For example, it may inhibit cholinesterase enzymes linked to Alzheimer's disease, showcasing its potential in neuropharmacology .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used to manufacture various organic chemicals. Its role as an intermediate in producing pharmaceuticals highlights its importance in the chemical industry. Additionally, it serves as a UV-blocking agent in cosmetic formulations, emphasizing its versatility beyond pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzylamino Benzoic Acid Derivatives
The structural analogs of 4-[(4-Chlorobenzyl)amino]benzoic acid primarily differ in the substituents on the benzyl group. Key derivatives include:
Key Observations :
- Synthetic Yields : Derivatives with electron-neutral substituents (e.g., –H) achieve higher yields (~95%) than halogenated analogs (~88–92%) due to steric and electronic challenges .
- Biological Implications : Chloro and bromo derivatives may exhibit stronger antimicrobial activity due to increased lipophilicity, facilitating membrane penetration .
Ester and Prodrug Derivatives
Esterification of the carboxylic acid group alters solubility and bioavailability:
- Applications : Ester derivatives (e.g., ethyl esters) serve as prodrugs, improving absorption in biological systems .
Sulfonyl and Benzoyl Analogs
Substitution of the amino (–NH–) group with sulfonyl (–SO₂–) or benzoyl (–CO–) groups significantly alters chemical behavior:
- Spectral Shifts : Sulfonyl derivatives exhibit stronger IR absorption at 1150 cm⁻¹ (S=O stretch) , while benzoyl analogs show UV absorbance at lower wavelengths due to conjugation effects .
Halogenated Benzoic Acids
Simpler halogenated benzoic acids lack the benzylamino linker:
Compound Name | Structure | pKa | Key Applications |
---|---|---|---|
4-Chlorobenzoic Acid | Cl–C₆H₄–COOH | 3.98 | Preservative, intermediate |
This compound | Cl–C₆H₄–CH₂–NH–C₆H₄–COOH | ~4.5* | Potential drug candidate |
Note: The amino group in this compound increases basicity compared to 4-chlorobenzoic acid, broadening its reactivity in salt formation or coordination chemistry .
Biological Activity
4-[(4-Chlorobenzyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Antimicrobial Activity
Research indicates that derivatives of PABA exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.62 µM |
Escherichia coli | 18.00 µM |
Candida albicans | 7.81 µM |
These findings suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against fungal pathogens, which is critical in developing new therapeutic agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.0 |
MCF-7 | 10.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a chemotherapeutic agent.
Enzyme Inhibition Studies
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an inhibitor of cholinesterase enzymes. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Table 3: Cholinesterase Inhibition Activity
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase (AChE) | 7.49 |
Butyrylcholinesterase (BChE) | 2.67 |
These results indicate that the compound may serve as a lead for developing new treatments targeting cholinergic dysfunction.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of various PABA derivatives found that modifications significantly enhanced their efficacy against resistant strains, with this compound showing promising results against MRSA and other pathogens .
- Cytotoxicity Assessment : In vitro studies demonstrated that this compound effectively inhibited the proliferation of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Cholinesterase Inhibition : Molecular docking studies have suggested strong binding affinities for AChE and BChE, indicating a potential mechanism for its neuroprotective effects .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing 4-[(4-Chlorobenzyl)amino]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 4-chlorobenzylamine with 4-aminobenzoic acid derivatives. A two-step approach is recommended:
Protection of the amine : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during coupling .
Amination : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen to facilitate amide bond formation .
Optimization includes monitoring pH (neutral to slightly basic) and temperature (0–25°C) to minimize hydrolysis. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield (>75%) and purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 254 nm to assess purity (>98%) .
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, NH resonance at δ 6.5–7.0 ppm) and absence of unreacted starting materials .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peak [M+H]+ at m/z 276.07 .
Q. What are the key solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : Poor aqueous solubility (≈0.1 mg/mL in water at 25°C); dissolve in DMSO (≤10 mM stock) and dilute in PBS (pH 7.4) for in vitro studies .
- Stability : Store at –20°C under inert gas. Monitor degradation via HPLC after 24-hour exposure to light or varying pH (3–9) .
Advanced Research Questions
Q. How does the electronic environment of the chlorobenzyl group influence the compound’s acidity and reactivity?
- Methodological Answer : The electron-withdrawing chloro group increases the acidity of the carboxylic acid (pKa ≈ 2.8–3.2) compared to unsubstituted benzoic acid (pKa 4.2). Use potentiometric titration in 50% ethanol/water to measure pKa precisely. Computational DFT studies (B3LYP/6-31G*) can model charge distribution, showing enhanced electrophilicity at the carbonyl carbon, which impacts nucleophilic reactions (e.g., esterification) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC50 values (e.g., enzyme inhibition) may arise from assay conditions. Standardize protocols:
- Use uniform ATP concentrations (1 mM) in kinase assays.
- Validate cell permeability via LC-MS/MS quantification of intracellular levels.
- Cross-reference with structural analogs (e.g., 4-[(3-Chlorobenzyl)amino]benzoic acid) to isolate substituent effects .
Q. How can X-ray crystallography elucidate the binding mode of this compound with therapeutic targets?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) using sitting-drop vapor diffusion. Resolve structures to 1.8–2.2 Å resolution (synchrotron radiation). Key steps:
Data Collection : 100K, 20% glycerol cryoprotectant.
Refinement : PHENIX/CCP4 suites; analyze hydrogen bonds (e.g., NH…O=C interactions) and hydrophobic contacts with chlorobenzyl .
Example: A 2.0 Å structure revealed π-π stacking between the chlorophenyl ring and Tyr-123 in the active site .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or ADMETLab 2.0 to estimate logP (≈3.1), BBB permeability (low), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate binding free energy (MM-PBSA) with GROMACS for 100 ns to assess target residence time .
Q. Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Variations arise from:
- Reagent Quality : Use freshly distilled DMF to avoid dimethylamine contamination.
- Stoichiometry : Optimize EDC/HOBt ratio (1.2:1.5 equiv.) to prevent racemization.
- Workup : Acidify to pH 2–3 before extraction to recover unreacted starting materials .
Q. Methodological Tables
Table 1: Comparative Physicochemical Properties
Property | This compound | 4-Aminobenzoic Acid |
---|---|---|
Molecular Weight (g/mol) | 275.72 | 137.14 |
logP (Predicted) | 3.1 | 1.2 |
Aqueous Solubility (mg/mL) | 0.1 | 5.6 |
pKa | 3.0 | 4.2 |
Data sourced from |
Table 2: Key Crystallographic Parameters
Parameter | Value () |
---|---|
Space Group | P21/c |
a (Å) | 14.7698 |
b (Å) | 6.6730 |
c (Å) | 26.2392 |
Resolution (Å) | 1.8 |
R-factor | 0.052 |
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANQKPXNXBLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398332 | |
Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63759-94-4 | |
Record name | 4-[(4-chlorobenzyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.